2-Cyclohexen-1-one, 3-hydroxy-2-methoxy-
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Overview
Description
2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- is an organic compound with a molecular formula of C8H12O3 It is a derivative of cyclohexenone, featuring both hydroxyl and methoxy functional groups
Synthetic Routes and Reaction Conditions:
Hydrolysis and Decarboxylation: One method involves the hydrolysis and decarboxylation of a corresponding carboxylic acid derivative.
Oxidation: Another route includes the oxidation of a substituted cyclohexene using chromium trioxide in acetic acid.
Cyclization: Cyclization of a suitable precursor, such as a chloroheptenone, in the presence of sulfuric acid.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming diketones or other oxidized derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Ethers, esters.
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules .
- Participates in Michael addition reactions and Diels-Alder reactions .
Biology and Medicine:
- Potential applications in drug development due to its unique functional groups .
- May serve as a precursor for bioactive compounds .
Industry:
Mechanism of Action
The compound exerts its effects through various chemical pathways:
Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, forming various adducts.
Electrophilic Substitution: The methoxy group can activate the ring towards electrophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Cyclohexenone: Lacks the hydroxyl and methoxy groups, making it less reactive in certain types of reactions.
3-Methyl-2-cyclohexen-1-one: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
2-Hydroxy-6-isopropyl-3-methyl-2-cyclohexen-1-one: Contains additional substituents that alter its chemical behavior.
Uniqueness: 2-Cyclohexen-1-one, 3-hydroxy-2-methoxy- is unique due to the presence of both hydroxyl and methoxy groups, which provide a combination of reactivity and stability that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.
Properties
CAS No. |
105872-31-9 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-hydroxy-2-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c1-10-7-5(8)3-2-4-6(7)9/h8H,2-4H2,1H3 |
InChI Key |
BXOPNWFCILRVCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(CCCC1=O)O |
Origin of Product |
United States |
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